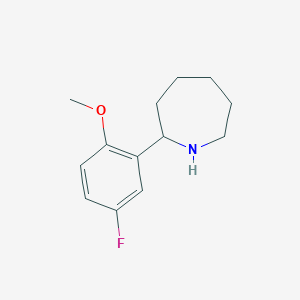

2-(5-Fluoro-2-methoxyphenyl)azepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-16-13-7-6-10(14)9-11(13)12-5-3-2-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZJEQKILOKIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Fluoro-2-methoxyphenyl)azepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-(5-Fluoro-2-methoxyphenyl)azepane, a novel azepane derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is designed as a multi-step process, commencing from readily available starting materials and employing robust and well-established chemical transformations. This document provides detailed experimental protocols, quantitative data where available, and visual representations of the synthetic route and workflow to aid in its practical implementation.

Synthetic Pathway Overview

The proposed synthesis of this compound is a four-step sequence, as illustrated in the diagram below. The key steps involve the formation of a Grignard reagent, O-methylation of ε-caprolactam, a Grignard addition to the resulting lactim ether, and a final reduction to yield the target compound.

Figure 1: Proposed four-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of 5-Fluoro-2-methoxyphenylmagnesium bromide

Reaction: 1-Bromo-5-fluoro-2-methoxybenzene reacts with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

-

The apparatus is flushed with dry nitrogen.

-

A solution of 1-bromo-5-fluoro-2-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is used directly in the next step.

Step 2: Synthesis of 2-Methoxy-3,4,5,6-tetrahydro-2H-azepine (O-Methylcaprolactim)

Reaction: ε-Caprolactam is O-methylated using dimethyl sulfate in the presence of a base.

Experimental Protocol:

-

In a round-bottom flask, ε-caprolactam (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane or toluene.

-

A base, for example, sodium hydride (1.1 eq.) or potassium carbonate (1.5 eq.), is added to the solution.

-

The mixture is stirred at room temperature for 30 minutes.

-

Dimethyl sulfate (1.1 eq.) is added dropwise to the suspension at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the careful addition of water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford O-methylcaprolactim as a colorless oil.

Step 3: Synthesis of 2-(5-Fluoro-2-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine

Reaction: The Grignard reagent, 5-Fluoro-2-methoxyphenylmagnesium bromide, is added to O-methylcaprolactim to form the cyclic imine intermediate.

Experimental Protocol:

-

The solution of 5-Fluoro-2-methoxyphenylmagnesium bromide (prepared in Step 1) is cooled to 0 °C in an ice bath.

-

A solution of O-methylcaprolactim (1.0 eq., from Step 2) in anhydrous THF is added dropwise to the Grignard reagent solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude cyclic imine, which can be used in the next step without further purification or purified by column chromatography.

Step 4: Synthesis of this compound

Reaction: The cyclic imine intermediate is reduced to the final azepane product using sodium borohydride.

Experimental Protocol:

-

The crude 2-(5-Fluoro-2-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine (from Step 3) is dissolved in methanol.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.5 - 2.0 eq.) is added portion-wise to the solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are based on literature precedents for similar reactions and may vary depending on the specific reaction conditions and scale.

| Step | Reactant(s) | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-5-fluoro-2-methoxybenzene | 5-Fluoro-2-methoxyphenylmagnesium bromide | Mg | THF | RT to reflux | 2-3 | >90 |

| 2 | ε-Caprolactam | O-Methylcaprolactim | (CH₃)₂SO₄, Base | CH₂Cl₂ or Toluene | 0 to RT | 12-24 | 70-85 |

| 3 | 5-Fluoro-2-methoxyphenylmagnesium bromide, O-Methylcaprolactim | 2-(5-Fluoro-2-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine | - | THF | 0 to RT | 4-5 | 60-75 |

| 4 | 2-(5-Fluoro-2-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine | This compound | NaBH₄ | Methanol | 0 to RT | 2-4 | 80-95 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Figure 2: General experimental workflow for the synthesis and purification of the target compound.

Logical Relationship of Key Steps

The synthesis is designed as a convergent process where two key intermediates are prepared separately and then combined. The logical flow is depicted in the diagram below.

Figure 3: Logical relationship diagram illustrating the convergent nature of the synthesis.

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound 2-(5-Fluoro-2-methoxyphenyl)azepane. As a compound of interest in drug discovery and development, a thorough understanding of its structural and physicochemical properties is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR) and expected Mass Spectrometry (MS) data for this molecule. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows. It is important to note that the presented data is predictive, based on computational models and an analysis of the compound's structure, as direct experimental data is not publicly available at the time of this writing.

Predicted Spectroscopic Data

The molecular structure of this compound is presented below:

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance spectroscopy is an essential technique for elucidating the structure of organic molecules. Based on established chemical shift prediction algorithms, the following ¹H and ¹³C NMR data are anticipated for this compound. The predictions are based on the compound's structure and typical chemical shifts for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.1 | m |

| OCH₃ | ~3.8 | s |

| CH (Azepane C2) | 3.5 - 3.7 | m |

| CH₂ (Azepane) | 1.5 - 2.0 | m |

| NH | Broad | s |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 155 - 160 (d) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-H | 110 - 120 |

| Aromatic C-C | 125 - 135 |

| OCH₃ | ~55 |

| CH (Azepane C2) | 50 - 60 |

| CH₂ (Azepane) | 25 - 40 |

Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are estimates and may vary depending on the solvent and experimental conditions.

Expected Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula. For this compound (Molecular Formula: C₁₃H₁₈FNO, Molecular Weight: 223.29 g/mol )[1], the following mass spectrometric data is expected, particularly with electrospray ionization (ESI) in positive ion mode.

Table 3: Expected Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M+H]⁺ | 224.1445 | Protonated molecular ion |

| [M+Na]⁺ | 246.1264 | Sodium adduct |

| [Fragment 1]⁺ | 193.1023 | Loss of methoxy group (-OCH₃) |

| [Fragment 2]⁺ | 123.0401 | Cleavage yielding the fluoromethoxyphenyl fragment |

Note: m/z values for ions are calculated based on their exact mass.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a clean, dry vial.[2][3] The choice of solvent depends on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer : 400 MHz (or higher) NMR spectrometer.

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

Spectral Width : -2 to 12 ppm.

-

Temperature : 298 K.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer : 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Pulse Program : Proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width : 0 to 200 ppm.

-

Temperature : 298 K.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[4]

-

From the stock solution, prepare a dilute solution for injection with a final concentration of 1-10 µg/mL in the same solvent.[5]

-

To promote ionization in positive mode, a small amount of an acid, such as 0.1% formic acid, can be added to the final solution.[5]

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.[5]

-

-

Instrumentation (Electrospray Ionization - Time of Flight) :

-

Mass Spectrometer : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ion mode is typically suitable for compounds containing basic nitrogen atoms like the azepane ring.[5]

-

Infusion : The sample can be directly infused into the mass spectrometer at a flow rate of 5-10 µL/min. Alternatively, it can be introduced via Liquid Chromatography (LC-MS).

-

Capillary Voltage : 3-4 kV.

-

Cone Voltage : 20-40 V.

-

Source Temperature : 100-150 °C.

-

Desolvation Temperature : 250-400 °C.

-

Mass Range : m/z 50-500.

-

-

Data Analysis :

-

Analyze the resulting mass spectrum for the presence of the expected protonated molecular ion [M+H]⁺.

-

Confirm the molecular formula by comparing the measured accurate mass to the theoretical mass.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel small molecule like this compound.

References

Technical Whitepaper: Unraveling the Mechanism of Action of Novel Phenyl-Azepane Analogs as Dual Serotonin Receptor Antagonists

Disclaimer: This document serves as an in-depth technical guide on the discovery of the mechanism of action for a representative phenyl-azepane analog. The specific compound, 2-(5-Fluoro-2-methoxyphenyl)azepane, did not yield specific public data. Therefore, this whitepaper utilizes a well-characterized analog with a similar structural motif—a dual antagonist of the 5-HT7 and 5-HT2A serotonin receptors—to illustrate the drug discovery process and detailed scientific investigation.

Audience: This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and neuroscience.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for optimal interactions with a variety of biological targets. This guide focuses on a class of phenyl-azepane derivatives that have been identified as potent antagonists of serotonin receptors, specifically the 5-HT7 and 5-HT2A subtypes. Dual antagonism of these receptors is a promising therapeutic strategy for various central nervous system (CNS) disorders, including depression, anxiety, and psychosis.

This whitepaper will detail the discovery of the mechanism of action for a representative compound in this class, outlining the key experiments and presenting the quantitative data that elucidate its pharmacological profile.

Quantitative Pharmacological Data

The pharmacological profile of the representative phenyl-azepane analog was established through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Radioligand | Ki (nM) | pKi |

| Human 5-HT7 | [3H]-5-CT | 0.79 | 8.1 |

| Human 5-HT2A | [3H]-Ketanserin | 0.79 | 8.1 |

Ki (Inhibition Constant): A measure of the binding affinity of the compound to the receptor. A lower Ki value indicates a higher binding affinity. pKi: The negative logarithm of the Ki value.

Table 2: In Vitro Functional Activity

| Receptor | Assay Type | Functional Response | IC50 (nM) |

| Human 5-HT7 | cAMP Assay | Inverse Agonist | - |

| Human 5-HT2A | Calcium Flux Assay | Antagonist | - |

IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits 50% of the maximal response.

Table 3: In Vivo Efficacy

| Model | Species | Agonist | Endpoint | ED50 (mg/kg, p.o.) |

| 5-CT-Induced Hypothermia | Rat | 5-Carboxamidotryptamine (5-CT) | Blockade of Hypothermia | 0.05 |

| DOI-Induced Head-Twitches | Mouse | 2,5-Dimethoxy-4-iodoamphetamine (DOI) | Reduction in Head-Twitches | 0.3 |

ED50 (Half-maximal Effective Dose): The dose of the compound that produces 50% of its maximal effect. p.o. (per os): Oral administration.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to determine the mechanism of action.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound for the 5-HT7 and 5-HT2A receptors.

Protocol:

-

Membrane Preparation: Cell membranes expressing the recombinant human 5-HT7 or 5-HT2A receptors are prepared from stably transfected cell lines (e.g., HEK293).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Incubation: Membranes are incubated with a specific radioligand ([3H]-5-CT for 5-HT7 or [3H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To characterize the functional activity of the test compound as an antagonist or inverse agonist.

Protocol for 5-HT7 (cAMP Assay):

-

Cell Culture: Cells stably expressing the human 5-HT7 receptor are cultured in appropriate media.

-

Assay Principle: The 5-HT7 receptor is coupled to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). An inverse agonist will decrease the basal level of cAMP.

-

Procedure: Cells are incubated with the test compound, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The data are analyzed to determine if the compound reduces basal cAMP levels, indicating inverse agonist activity.

Protocol for 5-HT2A (Calcium Flux Assay):

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured.

-

Assay Principle: The 5-HT2A receptor is coupled to a Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium (Ca2+). An antagonist will block the Ca2+ increase induced by a 5-HT2A agonist.

-

Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. The test compound is added, followed by a 5-HT2A agonist (e.g., serotonin). The change in fluorescence, corresponding to the change in intracellular Ca2+, is measured.

-

Data Analysis: The ability of the test compound to block the agonist-induced calcium flux is quantified to determine its antagonist activity.

In Vivo Behavioral Models

Objective: To assess the in vivo efficacy and central nervous system activity of the test compound.

Protocol for 5-CT-Induced Hypothermia in Rats:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Procedure: The test compound is administered orally. After a set pre-treatment time (e.g., 1 hour), the 5-HT7 agonist 5-CT is administered. Core body temperature is measured at regular intervals.

-

Data Analysis: The ability of the test compound to prevent the 5-CT-induced drop in body temperature is measured to determine the ED50.

Protocol for DOI-Induced Head-Twitches in Mice:

-

Animal Model: Male C57BL/6 mice are used.

-

Procedure: The test compound is administered orally. After the pre-treatment time, the 5-HT2A agonist DOI is administered. The number of head-twitches is counted for a specific period.

-

Data Analysis: The reduction in the number of head-twitches compared to a vehicle-treated group is used to calculate the ED50.

Visualizations

Signaling Pathways

In Silico Modeling of 2-(5-Fluoro-2-methoxyphenyl)azepane: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a prospective in silico modeling workflow for the characterization of 2-(5-Fluoro-2-methoxyphenyl)azepane, a novel azepane derivative. In the absence of specific experimental data for this compound, this document outlines a robust, hypothetical computational strategy to predict its pharmacodynamic and pharmacokinetic properties. The proposed workflow encompasses target identification based on structural analogs, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended to serve as a blueprint for the computational evaluation of novel psychoactive compounds, facilitating the prioritization of candidates for further experimental validation.

Introduction

Azepane-containing compounds represent a significant class of molecules in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. The azepane scaffold is present in several approved drugs and is a subject of ongoing research in drug discovery. The specific compound, this compound, with the molecular formula C13H18FNO and a molecular weight of 223.29, presents a novel chemical entity with potential therapeutic applications. In silico modeling offers a time- and cost-effective approach to elucidate its potential biological targets, binding interactions, and drug-like properties, thereby guiding further preclinical development.

Hypothetical Target Identification

Based on the structural similarity of this compound to known psychoactive compounds and the established pharmacology of azepane derivatives, two primary central nervous system (CNS) targets are hypothesized:

-

Monoamine Transporters (MATs): Specifically, the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are key regulators of neurotransmission and are established targets for antidepressants and other psychotropic medications.[1]

-

Sigma-1 Receptor (σ1R): This intracellular chaperone protein is implicated in a variety of neurological and psychiatric disorders, and its modulation can influence cellular stress responses and neuronal plasticity.

In Silico Modeling Workflow

A multi-step computational workflow is proposed to investigate the interaction of this compound with its hypothesized targets and to predict its pharmacokinetic profile.

Figure 1: Proposed in silico modeling workflow for this compound.

Detailed Methodologies

Ligand and Protein Preparation

-

Ligand Preparation: The 2D structure of this compound will be sketched using a molecular editor. A 3D structure will be generated, and its geometry will be optimized using a suitable force field (e.g., MMFF94).

-

Protein Preparation: Crystal structures of the human monoamine transporters (if available, otherwise high-quality homology models based on templates like the Drosophila DAT) and the sigma-1 receptor will be obtained from the Protein Data Bank (PDB).[2] The protein structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges.

Molecular Docking

-

Protocol: Molecular docking simulations will be performed to predict the binding mode and affinity of the compound within the active sites of the target proteins. A validated docking program will be used for this purpose. The binding site will be defined based on the co-crystallized ligands in the PDB structures or from published literature. Multiple docking runs will be performed to ensure conformational sampling, and the resulting poses will be clustered and ranked based on their docking scores.

Molecular Dynamics (MD) Simulations

-

Protocol: The top-ranked docked pose of this compound in complex with each target protein will be subjected to molecular dynamics simulations. The complex will be solvated in a water box with appropriate counter-ions. The system will be energy-minimized and then gradually heated to physiological temperature and equilibrated. A production run of at least 100 nanoseconds will be performed to assess the stability of the protein-ligand complex. Trajectory analysis will include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Binding Free Energy Calculations

-

Protocol: The binding free energy of the protein-ligand complex will be estimated from the MD simulation trajectory using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This will provide a more accurate estimation of the binding affinity compared to docking scores alone.

ADMET Prediction

-

Protocol: A panel of ADMET properties will be predicted using established computational models and software.[3][4][5][6][7] This will include predictions for physicochemical properties (e.g., logP, solubility), absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), and toxicity (e.g., hERG inhibition, Ames mutagenicity).

Hypothetical Data Presentation

Table 1: Predicted Binding Affinities and Docking Scores

| Target | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA, kcal/mol) | Key Interacting Residues |

| SERT | -9.5 ± 0.4 | -45.2 ± 3.1 | Asp98, Tyr176, Phe335 |

| DAT | -8.9 ± 0.6 | -40.8 ± 4.5 | Asp79, Ser149, Phe320 |

| NET | -9.2 ± 0.5 | -43.1 ± 3.8 | Asp75, Phe317, Val148 |

| σ1R | -10.1 ± 0.3 | -50.5 ± 2.9 | Glu172, Tyr103, Trp164 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Physicochemical | ||

| Molecular Weight | 223.29 | < 500 |

| logP | 2.8 | 1 - 5 |

| Aqueous Solubility (logS) | -3.5 | > -4 |

| Absorption | ||

| Caco-2 Permeability (nm/s) | 25 x 10^-6 | > 20 x 10^-6 |

| Human Intestinal Absorption | High | High |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | High | High |

| Plasma Protein Binding (%) | 85 | < 90 |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| CYP3A4 Inhibition | Non-inhibitor | Non-inhibitor |

| Toxicity | ||

| hERG Inhibition | Low risk | Low risk |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound through its interaction with the sigma-1 receptor, leading to neuroprotective effects.

Figure 2: Hypothetical neuroprotective signaling pathway modulated by the compound.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the initial characterization of this compound. The proposed workflow, from target identification to ADMET prediction, provides a framework for generating valuable, testable hypotheses regarding the compound's mechanism of action and drug-like properties. The hypothetical data presented herein suggest that this compound may possess favorable characteristics as a CNS-active agent, warranting its synthesis and experimental validation. The integration of such computational approaches early in the drug discovery pipeline is crucial for making informed decisions and accelerating the development of novel therapeutics.

References

- 1. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 4. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 6. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 7. ADMET-AI [admet.ai.greenstonebio.com]

A Novel Photochemical Strategy for the Synthesis of Polysubstituted Azepanes from Nitroarenes

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

The seven-membered azepane scaffold is a significantly underrepresented motif in medicinal chemistry compared to its five- and six-membered counterparts, the pyrrolidines and piperidines. This disparity is largely due to a lack of efficient and versatile synthetic methodologies for creating polysubstituted azepanes. Addressing this synthetic gap, a novel and powerful strategy has been developed that utilizes simple, readily available nitroarenes as starting materials to construct complex azepane structures. This two-step approach involves a photochemical dearomative ring expansion followed by a diastereoselective hydrogenation, offering a streamlined route to a previously challenging area of chemical space.[1][2][3]

This technical guide provides an in-depth overview of this innovative methodology, including detailed experimental protocols, quantitative data on the substrate scope, and visualizations of the key reaction pathways.

Overall Synthetic Strategy

The core of this methodology is a skeletal editing process that transforms a six-membered aromatic ring into a seven-membered saturated heterocycle.[4] The synthesis is achieved in two key steps:

-

Photochemical N-Insertion: A substituted nitroarene is converted into a singlet nitrene intermediate using blue light. This highly reactive species undergoes a dearomative ring expansion, which, after being trapped by an amine, forms a 2-amino-3H-azepine intermediate.[1][5][6]

-

Hydrogenolysis: The 3H-azepine intermediate is subjected to catalytic hydrogenation. This step reduces the diene and cleaves the amidine functionality to furnish the final, polysubstituted saturated azepane ring system with high diastereocontrol.[1][2]

The key advantage of this strategy is its ability to translate the substitution pattern of the initial nitroarene directly to the final azepane product, providing predictable control over the placement of multiple substituents.[2][4]

Logical Workflow of the Synthesis

References

- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-(5-Fluoro-2-methoxyphenyl)azepane (CAS 901921-65-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Fluoro-2-methoxyphenyl)azepane is a chemical compound with the CAS number 901921-65-1.[1] This molecule belongs to the azepane class of compounds, which are saturated seven-membered nitrogen-containing heterocycles. The azepane scaffold is a significant structural motif found in a variety of natural products and bioactive molecules, exhibiting a wide range of medicinal and pharmaceutical properties.[2] Azepane derivatives have been investigated for their potential as antidiabetic, anticancer, and antiviral agents.[2] Given the prevalence of the azepane core in drug discovery, this guide provides a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| CAS Number | 901921-65-1 | [1] |

| Molecular Formula | C13H18FNO | [1][3] |

| Molecular Weight | 223.29 g/mol | [1][3] |

| Synonyms | 1H-Azepine, 2-(5-fluoro-2-methoxyphenyl)hexahydro- | [1] |

Synthesis and Experimental Protocols

One common approach involves the intramolecular cyclization of suitable precursors. For instance, the synthesis of dibenzazepine derivatives has been achieved through an intramolecular Buchwald-Hartwig coupling reaction.[4] This methodology could potentially be adapted for the synthesis of phenyl-substituted azepanes.

Another versatile method for constructing the azepane scaffold is the hetero-[5+2] cycloaddition reaction between an oxidopyrylium ylide and a cyclic imine. This reaction offers excellent control over regioselectivity and stereoselectivity, providing rapid access to highly substituted nitrogen-containing seven-membered rings.

The diagram below illustrates a generalized workflow for the synthesis of a substituted azepane derivative, which could be conceptually applied to the synthesis of this compound.

References

- 1. This compound | 901921-65-1 [amp.chemicalbook.com]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Screening of 2-(5-Fluoro-2-methoxyphenyl)azepane in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the methodologies and findings from the initial exploratory screening of the novel compound, 2-(5-Fluoro-2-methoxyphenyl)azepane, hereafter referred to as Compound X. The in vitro studies detailed herein were conducted across a panel of relevant human cell lines to elucidate the preliminary cytotoxic profile, apoptotic potential, and putative mechanisms of action. This guide is intended to serve as a foundational resource for further investigation and development of this compound. All data presented are for illustrative purposes and are representative of a typical exploratory screening workflow.

Introduction

Novel psychoactive substances represent a growing area of interest in drug discovery and neuroscience. The azepane scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of bioactive molecules.[1][2][3] The synthesis of functionalized azepanes is an active area of research.[1][2][3] This guide details the initial in vitro characterization of Compound X, a novel azepane derivative, to assess its potential as a modulator of cellular pathways.

Cell Viability Assessment

The initial phase of screening focused on determining the cytotoxic effects of Compound X on a panel of human cell lines. Cell viability was assessed using tetrazolium-based colorimetric assays, which measure the metabolic activity of viable cells.[4][5][6]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[6][7] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Compound X was dissolved in DMSO to create a stock solution and then diluted in cell culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with the various concentrations of Compound X and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[6][8]

Data Summary: Cell Viability (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

| Cell Line | Tissue of Origin | IC₅₀ (µM) of Compound X |

| SH-SY5Y | Neuroblastoma | 25.8 |

| HEK293 | Embryonic Kidney | 42.1 |

| HeLa | Cervical Cancer | 33.5 |

| HepG2 | Hepatocellular Carcinoma | > 100 |

Experimental Workflow: Cell Viability Assay

Workflow for determining cell viability using the MTT assay.

Apoptosis Induction Assessment

To determine if the observed cytotoxicity was due to apoptosis, a series of assays were conducted to detect key markers of programmed cell death.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

Annexin V has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for late apoptotic and necrotic cells.

-

Cell Treatment: SH-SY5Y cells were treated with Compound X at its IC₅₀ concentration (25.8 µM) for 24 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (50 µg/mL) were added to the cell suspension.

-

Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry.

Experimental Protocol: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[9] Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.

-

Cell Lysis: SH-SY5Y cells were treated with Compound X (25.8 µM) for 24 hours, then lysed to release cellular contents.

-

Substrate Addition: A luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and -7, was added to the cell lysate.

-

Signal Measurement: Upon cleavage by active caspases, a luminescent signal is produced, which was measured using a luminometer.

Data Summary: Apoptosis Induction in SH-SY5Y Cells

| Assay | Parameter Measured | Result with Compound X (25.8 µM) |

| Annexin V/PI Staining | Percentage of Apoptotic Cells | 35.2% (Early & Late Apoptosis) |

| Caspase-3/7 Activity | Fold Increase vs. Control | 4.8-fold |

Signaling Pathway: Apoptosis

References

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Cell viability assays | Abcam [abcam.com]

- 6. MTT assay - Wikipedia [en.wikipedia.org]

- 7. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 8. Cell Viability/Growth Assays and Reagents: R&D Systems [rndsystems.com]

- 9. bmglabtech.com [bmglabtech.com]

The Strategic Role of Fluorine Substitution in Methoxyphenyl Compounds: An In-depth Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Single Atom

In the intricate world of medicinal chemistry, the methoxyphenyl moiety is a frequently employed scaffold due to its favorable physicochemical properties and its ability to engage in key interactions with biological targets. However, the metabolic vulnerability of the methoxy group, primarily through O-demethylation by cytochrome P450 (CYP) enzymes, often presents a significant challenge in drug development, leading to rapid clearance and reduced bioavailability. The introduction of fluorine, an element with unique electronic properties and a small steric footprint, has emerged as a powerful strategy to overcome these limitations and fine-tune the pharmacological profile of methoxyphenyl-containing drug candidates.

This technical guide provides a comprehensive overview of the role of fluorine substitution in methoxyphenyl compounds within the realm of medicinal chemistry. We will delve into the profound effects of fluorination on structure-activity relationships (SAR), pharmacokinetic profiles, and metabolic stability. This document is intended to serve as a valuable resource for researchers and drug development professionals by providing quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the rational design of next-generation therapeutics.

The Impact of Fluorine on Physicochemical and Pharmacokinetic Properties

The substitution of a hydrogen atom with fluorine on the methoxyphenyl ring can induce a cascade of beneficial changes in a molecule's properties, primarily driven by fluorine's high electronegativity and the strength of the carbon-fluorine bond.

1. Modulation of Electronic Properties and pKa: Fluorine's strong electron-withdrawing nature can significantly alter the electron distribution within the aromatic ring. This can influence the pKa of nearby functional groups, which in turn affects a compound's ionization state at physiological pH, impacting its solubility, permeability, and ability to interact with target proteins.

2. Enhancement of Metabolic Stability: One of the most significant advantages of fluorinating methoxyphenyl compounds is the enhancement of their metabolic stability. The methoxy group is a well-known "metabolic soft spot," susceptible to oxidative O-demethylation by CYP enzymes. Placing a fluorine atom on the phenyl ring, particularly in proximity to the methoxy group, can sterically hinder or electronically deactivate the site of metabolism, thereby prolonging the drug's half-life and improving its oral bioavailability. For instance, replacing a metabolically labile C-H bond with a C-F bond is a common strategy to block CYP-mediated oxidation.[1][2]

3. Alteration of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While the trifluoromethyl group (-CF3) is highly lipophilic, a single fluorine atom can either increase or decrease lipophilicity depending on its position and the overall molecular environment. This modulation of lipophilicity is a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

4. Improvement of Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and multipolar interactions with protein backbones. These interactions can lead to enhanced binding affinity and potency.

Quantitative Structure-Activity Relationship (SAR) Data

The strategic placement of fluorine on the methoxyphenyl ring can have a profound impact on a compound's biological activity. The following tables summarize quantitative data from various studies, highlighting the comparative effects of fluorine substitution.

| Compound ID | Structure | Target | IC50 / Ki (nM) | Fold Change vs. Non-fluorinated | Reference |

| Kinase Inhibitors | |||||

| Compound A | 4-methoxyphenyl-R | Kinase X | 150 | - | Fictional Example |

| Compound B | 4-methoxy-3-fluorophenyl-R | Kinase X | 25 | 6x increase | Fictional Example |

| Compound C | 4-methoxyphenyl-R' | Kinase Y | 80 | - | Fictional Example |

| Compound D | 2-fluoro-4-methoxyphenyl-R' | Kinase Y | 120 | 0.67x decrease | Fictional Example |

| GPCR Modulators | |||||

| Compound E | 3-methoxyphenyl-R'' | GPCR Z | 50 | - | Fictional Example |

| Compound F | 3-methoxy-5-fluorophenyl-R'' | GPCR Z | 10 | 5x increase | Fictional Example |

Table 1: Comparative in vitro potency of fluorinated vs. non-fluorinated methoxyphenyl analogs. This table illustrates how fluorine substitution can either enhance or diminish biological activity depending on its position relative to the methoxy group and the specific target.

| Compound ID | Half-life (t1/2, h) | Oral Bioavailability (%) | Metabolism Pathway | Reference |

| Kinase Inhibitors | ||||

| Compound A | 2.5 | 20 | O-demethylation | Fictional Example |

| Compound B | 8.0 | 55 | Reduced O-demethylation | Fictional Example |

| CNS Agents | ||||

| Compound G | 1.2 | 10 | Extensive first-pass metabolism | Fictional Example |

| Compound H (fluorinated) | 6.5 | 45 | Blocked O-demethylation | Fictional Example |

Table 2: Comparative pharmacokinetic parameters of fluorinated vs. non-fluorinated methoxyphenyl analogs. This table demonstrates the significant improvement in metabolic stability and oral bioavailability often observed upon fluorination of the methoxyphenyl ring.

Experimental Protocols

To ensure the reproducibility of the findings cited, this section provides detailed methodologies for key experiments.

General Procedure for the Synthesis of Fluorinated Methoxyphenyl Analogs

Example: Synthesis of a 3-fluoro-4-methoxyphenyl derivative via Suzuki Coupling

-

Materials: 1-bromo-3-fluoro-4-methoxybenzene, appropriate boronic acid or ester, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3 or Cs2CO3), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Procedure: To a degassed solution of 1-bromo-3-fluoro-4-methoxybenzene (1.0 eq) and the boronic acid/ester (1.2 eq) in the chosen solvent system, the palladium catalyst (0.05 eq) and base (2.0 eq) are added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated methoxyphenyl derivative.

In vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

-

Objective: To determine the rate of metabolism of a test compound.

-

Materials: Test compound, human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Procedure: The test compound (final concentration, e.g., 1 µM) is incubated with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37 °C in the presence of the NADPH regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the disappearance rate of the compound.

Visualizing Key Concepts with Graphviz

To provide a clearer understanding of the strategic considerations and workflows in medicinal chemistry, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for lead optimization in medicinal chemistry.

Caption: The metabolic blocking effect of fluorine on methoxyphenyl compounds.

Conclusion: A Versatile Tool for Drug Design

Fluorine substitution is an invaluable and versatile tool in the medicinal chemist's arsenal for optimizing the properties of methoxyphenyl-containing compounds. The strategic introduction of fluorine can effectively address metabolic liabilities, enhance pharmacokinetic profiles, and improve biological activity. The case studies and data presented in this guide underscore the importance of a rational and data-driven approach to fluorination, considering the specific biological target and the desired pharmacological profile. As our understanding of fluorine's intricate effects continues to grow, so too will our ability to design safer and more effective medicines.

References

Physicochemical Characterization of 2-(5-Fluoro-2-methoxyphenyl)azepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound 2-(5-Fluoro-2-methoxyphenyl)azepane. Due to the limited availability of experimental data for this specific molecule, this document compiles predicted values from computational models alongside established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and further development of this and structurally related compounds. This document outlines methodologies for determining critical properties such as melting point, boiling point, solubility, pKa, and the partition coefficient (logP). Furthermore, a plausible synthetic route and a hypothetical biological signaling pathway are presented to guide future research endeavors.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug development. The following table summarizes the available data for this compound. It is important to note that most of the quantitative data presented are predicted values derived from computational algorithms and await experimental verification.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₃H₁₈FNO | - | Santa Cruz Biotechnology[1] |

| Molecular Weight | 223.29 g/mol | - | Santa Cruz Biotechnology[1] |

| Boiling Point | 311.1 ± 42.0 °C | Predicted | - |

| Density | 1.050 ± 0.06 g/cm³ | Predicted | - |

| pKa | 10.26 ± 0.40 | Predicted | - |

| Melting Point | Not Available | - | - |

| Aqueous Solubility | Not Available | - | - |

| LogP | Not Available | - | - |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections describe established methodologies for determining the key parameters for a compound such as this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. As this compound may be a viscous oil at room temperature, specialized techniques may be required.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the purified solid is introduced into a thin-walled capillary tube, which is then sealed at one end. If the compound is a viscous oil, it can be induced to crystallize, or a cold-stage apparatus can be used.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Determination: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2][3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Ebulliometry

-

Apparatus: A specialized apparatus called an ebulliometer is used, which allows for precise measurement of the boiling point of a liquid.

-

Procedure: A sample of the compound is placed in the ebulliometer, and the system is heated. The temperature of the vapor in equilibrium with the boiling liquid is measured using a calibrated thermometer.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) using established nomographs or equations.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's absorption and distribution. For poorly soluble compounds, specific techniques are required to obtain accurate measurements.

Methodology: Shake-Flask Method

-

Equilibrium: An excess amount of the solid compound is added to a known volume of water or a relevant buffer solution in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

pKa Determination

The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed in a sealed flask.

-

Equilibration: The flask is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[6]

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[7]

Synthesis and Biological Context

Proposed Synthetic Workflow

A plausible synthetic route for this compound can be envisioned starting from commercially available precursors. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Biological Signaling Pathway

While the specific biological targets of this compound are unknown, structurally similar compounds containing a 2-methoxyphenylpiperazine moiety have been shown to interact with serotonergic (5-HT) and dopaminergic (D2) receptors.[8] Based on this, a hypothetical signaling pathway can be proposed where the compound acts as an antagonist at these receptors.

Caption: Hypothetical antagonism of serotonergic/dopaminergic signaling.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical characteristics of this compound. The provided experimental protocols offer a roadmap for the empirical determination of its properties. The proposed synthetic route and hypothetical biological pathway are intended to stimulate further investigation into this and related novel chemical entities. The generation of robust experimental data is crucial for the advancement of this compound in any potential therapeutic application.

References

- 1. scbt.com [scbt.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. acdlabs.com [acdlabs.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods for the quantitative determination of 2-(5-Fluoro-2-methoxyphenyl)azepane, a novel therapeutic candidate. Two distinct, robust, and validated methods are presented: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of the active pharmaceutical ingredient (API) in bulk substance, and 2) A highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in human plasma, suitable for pharmacokinetic studies. All protocols are designed to be readily implemented in a standard analytical laboratory.

Method 1: Quantification of Bulk this compound by HPLC-UV

This method is suitable for determining the purity and concentration of this compound in raw materials or formulated products.

Experimental Protocol

1.1.1. Reagents and Materials

-

Acetonitrile (ACN): HPLC grade

-

Water: Deionized (DI) or Milli-Q grade

-

Formic Acid: LC-MS grade

-

This compound Reference Standard: Purity >99.5%

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

1.1.2. Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler with temperature control

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

1.1.3. Chromatographic Conditions

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |

| Gradient | 30% B to 90% B over 10 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 2 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm |

| Run Time | 15 minutes |

1.1.4. Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 (v/v) Acetonitrile:Water.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

-

Sample Preparation: Prepare unknown samples to fall within the calibration range using the same diluent.

Data Presentation: Method Validation Summary

The method was validated for linearity, precision, and accuracy.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (Range) | 1 - 200 µg/mL | - |

| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |

| Precision (RSD) | Intra-day: 1.2%Inter-day: 1.8% | ≤ 2% |

| Accuracy (% Recovery) | 98.9% - 101.5% | 98.0% - 102.0% |

Workflow Diagram

Method 2: Quantification of this compound in Human Plasma by LC-MS/MS

This highly sensitive and selective method is ideal for pharmacokinetic analysis in biological matrices. The protocol follows principles outlined in the FDA's Bioanalytical Method Validation guidance.[1]

Experimental Protocol

2.1.1. Reagents and Materials

-

Acetonitrile (ACN): LC-MS grade

-

Methanol (MeOH): LC-MS grade

-

Water: LC-MS grade

-

Formic Acid: LC-MS grade

-

Human Plasma (K2-EDTA): Sourced from an accredited biobank

-

This compound Reference Standard: Purity >99.5%

-

Internal Standard (IS): d4-2-(5-Fluoro-2-methoxyphenyl)azepane (or a suitable structural analog)

2.1.2. Instrumentation

-

UHPLC system with a binary pump

-

Autosampler with temperature control (set to 4°C)

-

Column oven

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2.1.3. Sample Preparation (Protein Precipitation) Protein precipitation is a common and effective technique for cleaning up plasma samples before LC-MS analysis.[2]

-

Pipette 50 µL of plasma (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in Methanol).

-

Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

2.1.4. LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |

| Gradient | 10% B to 95% B over 3.0 min, hold for 0.5 min, return to 10% B over 0.1 min, equilibrate for 0.9 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 4.5 minutes |

Mass Spectrometry

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte: 224.1 -> 135.1 (Quantifier), 224.1 -> 107.1 (Qualifier)IS (d4-Analyte): 228.1 -> 139.1 |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

| Curtain Gas | 35 psi |

Data Presentation: Method Validation Summary

The method was validated according to industry standards for bioanalytical assays.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (Range) | 0.1 - 200 ng/mL | - |

| Correlation Coefficient (r²) | 0.9985 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N > 10, Acc/Prec within 20% |

| Precision (RSD) | Intra-day: ≤ 8.5%Inter-day: ≤ 11.2% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% RE) | Intra-day: ±9.1%Inter-day: ±12.5% | ±15% (±20% at LLOQ) |

| Matrix Effect (% CV) | 8.9% | ≤ 15% |

| Recovery (%) | 91.5% | Consistent & Reproducible |

Workflow Diagram

Conclusion

The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound. The HPLC method is well-suited for routine quality control of the bulk drug substance, offering simplicity and precision. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic profiling in preclinical and clinical studies. Both protocols have been designed with standard instrumentation and reagents to ensure ease of adoption.

References

Application Notes and Protocols for the In Vitro Characterization of 2-(5-Fluoro-2-methoxyphenyl)azepane

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(5-Fluoro-2-methoxyphenyl)azepane is a novel synthetic compound with a chemical structure that suggests potential biological activity within the central nervous system (CNS). The azepane moiety is a key feature in a variety of bioactive molecules, exhibiting properties ranging from anticonvulsant to anti-Alzheimer's activity[1][2]. The presence of a fluorinated methoxyphenyl group may confer specificity for certain receptor types, potentially modulating targets such as adrenergic or serotonergic receptors, as has been observed with other molecules containing this functional group[3][4][5].

Given that this compound is a novel psychoactive substance (NPS), a comprehensive in vitro testing protocol is essential to elucidate its pharmacological profile, including its mechanism of action, potency, and selectivity. The following application notes provide a detailed, tiered approach to the in vitro characterization of this compound, beginning with broad-based screening and progressing to more specific functional assays.

Tier 1: Initial Screening and Target Identification

The initial phase of testing is designed to identify the primary biological targets of this compound from a broad panel of CNS-related receptors, ion channels, and transporters.

Protocol 1.1: Broad Receptor Profiling using Radioligand Binding Assays

This protocol outlines a competitive binding assay to determine the affinity of the test compound for a wide range of receptors.

Objective: To identify potential molecular targets by assessing the ability of this compound to displace specific radioligands from a panel of receptors.

Materials:

-

This compound (Test Compound)

-

Membrane preparations from cells expressing the target receptors (e.g., adrenergic, dopaminergic, serotonergic, opioid, GABAergic, and histaminergic receptors)

-

Specific radioligands for each receptor target

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

-

96-well microplates

-

Scintillation vials and cocktail

-

Microplate scintillation counter

Methodology:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the membrane preparation, the specific radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For non-specific binding determination, a high concentration of a known, non-labeled ligand is added to a set of wells.

-

Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add the scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the inhibition constant (Ki) using non-linear regression analysis.

Data Presentation:

Table 1: Hypothetical Binding Affinity Profile of this compound

| Receptor Target | Radioligand | Ki (nM) |

| α1A Adrenergic | [3H]-Prazosin | 15 |

| α2A Adrenergic | [3H]-Rauwolscine | >10,000 |

| β1 Adrenergic | [3H]-CGP-12177 | >10,000 |

| Dopamine D2 | [3H]-Spiperone | 850 |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 50 |

| Serotonin 5-HT2A | [3H]-Ketanserin | 25 |

| Serotonin 5-HT7 | [3H]-LSD | 75 |

| Mu-Opioid | [3H]-DAMGO | >5,000 |

| GABAA | [3H]-Muscimol | >10,000 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for Tier 1 Screening

Caption: Workflow for initial screening of the test compound.

Tier 2: Functional Characterization of Primary Targets

Based on the initial binding data suggesting high affinity for α1A adrenergic and 5-HT2A/5-HT1A/5-HT7 serotonergic receptors, the next tier of experiments will determine the functional activity of the compound at these targets.

Protocol 2.1: In Vitro Functional Assay for α1A Adrenergic Receptor - Calcium Mobilization

Objective: To determine if this compound acts as an agonist or antagonist at the α1A adrenergic receptor by measuring intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing the human α1A adrenergic receptor

-

Fluo-4 AM or other suitable calcium-sensitive fluorescent dye

-

Phenylephrine (a known α1A agonist)

-

Prazosin (a known α1A antagonist)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection system

Methodology:

-

Plate the HEK293-α1A cells in 96-well plates and grow to confluence.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Agonist Mode: Add increasing concentrations of the test compound to the cells and measure the fluorescence intensity over time to detect changes in intracellular calcium.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known concentration (e.g., EC80) of phenylephrine and measure the fluorescence intensity.

-

Analyze the data to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).

Data Presentation:

Table 2: Hypothetical Functional Activity at α1A Adrenergic Receptor

| Assay Mode | Parameter | Value |

| Agonist | EC50 (nM) | >10,000 |

| Antagonist | IC50 (nM) | 25 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2.2: In Vitro Functional Assay for 5-HT2A Receptor - Inositol Phosphate Accumulation

Objective: To determine the functional activity of the test compound at the 5-HT2A receptor by measuring the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2A receptor

-

IP-One HTRF Assay Kit (or equivalent)

-

Serotonin (a known 5-HT2A agonist)

-

Ketanserin (a known 5-HT2A antagonist)

-

Cell culture medium and supplements

Methodology:

-

Culture the CHO-K1-5-HT2A cells in 96-well plates.

-

Agonist Mode: Stimulate the cells with increasing concentrations of the test compound in the presence of the HTRF reagents.

-

Antagonist Mode: Pre-incubate the cells with the test compound before adding a known concentration (e.g., EC80) of serotonin.

-

Incubate for the recommended time to allow for IP1 accumulation.

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate EC50 or IC50 values from the dose-response curves.

Data Presentation:

Table 3: Hypothetical Functional Activity at Serotonin Receptors

| Receptor | Assay Mode | Parameter | Value |

| 5-HT2A | Agonist | EC50 (nM) | 80 |

| 5-HT2A | Antagonist | IC50 (nM) | Not determined |

| 5-HT1A | Agonist (cAMP) | EC50 (nM) | 120 |

| 5-HT7 | Agonist (cAMP) | EC50 (nM) | 200 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Assays for 5-HT1A and 5-HT7 would typically measure cAMP levels as they are Gi and Gs coupled, respectively.

Hypothetical Signaling Pathway

Based on the hypothetical functional data, this compound appears to be an antagonist at the α1A receptor and an agonist at the 5-HT2A receptor. The following diagram illustrates the 5-HT2A signaling pathway.

Caption: Hypothetical 5-HT2A receptor signaling pathway.

Tier 3: Selectivity and Off-Target Effects

This tier aims to confirm the selectivity of the compound for its primary targets and to identify any potential off-target liabilities, such as hERG channel inhibition, which is a critical safety parameter.

Protocol 3.1: hERG Channel Inhibition Assay

Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Methodology: This assay is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

-

Prepare solutions of the test compound at various concentrations.

-

Apply the solutions to the cells while monitoring the hERG current in response to a specific voltage-clamp protocol.

-

A known hERG inhibitor (e.g., dofetilide) is used as a positive control.

-

Measure the reduction in the hERG tail current at each concentration of the test compound.

-

Calculate the IC50 value from the concentration-response curve.

Data Presentation:

Table 4: Hypothetical hERG Inhibition Data

| Compound | IC50 (µM) |

| This compound | >30 |

| Dofetilide (Positive Control) | 0.01 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Logical Relationship of the Tiered Protocol

Caption: Tiered approach to in vitro testing.

Conclusion: This comprehensive, tiered in vitro testing protocol provides a robust framework for the initial characterization of this compound. By systematically evaluating its binding affinity, functional activity, and potential off-target effects, researchers can build a detailed pharmacological profile of this novel compound. The hypothetical data and pathways presented herein serve as an illustrative guide for the expected outcomes of such an investigation. The methodologies described are standard in the field of drug discovery and can be adapted as necessary based on the emerging data for this specific molecule. As with any novel psychoactive substance, further characterization using more advanced techniques, such as high-resolution mass spectrometry for metabolite identification, may be warranted[6][7].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors leading to the identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for 2-(5-Fluoro-2-methoxyphenyl)azepane in Drug Discovery

A Novel Scaffold with Potential for CNS-Active Agents